Ethyl 2-(4-methyl-3-oxo-3,4-dihydro-2-quinoxalinyl)acetate

Description

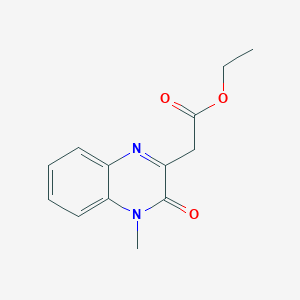

Ethyl 2-(4-methyl-3-oxo-3,4-dihydro-2-quinoxalinyl)acetate (CAS: 14152-57-9) is a quinoxaline-derived heterocyclic compound with a molecular weight of 246.27 g/mol . Its structure features a 3-oxo-3,4-dihydroquinoxaline core substituted with a methyl group at position 4 and an ethyl acetate moiety at position 2 (Figure 1). This compound’s ester group enhances solubility, while the methyl substituent influences electronic and steric properties, impacting reactivity and intermolecular interactions .

Properties

IUPAC Name |

ethyl 2-(4-methyl-3-oxoquinoxalin-2-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-3-18-12(16)8-10-13(17)15(2)11-7-5-4-6-9(11)14-10/h4-7H,3,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYODLKBMQGVMSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NC2=CC=CC=C2N(C1=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14152-57-9 | |

| Record name | Ethyl 3,4-dihydro-4-methyl-3-oxo-2-quinoxalineacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14152-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-methyl-3-oxo-3,4-dihydro-2-quinoxalinyl)acetate typically involves the condensation of ethyl acetoacetate with o-phenylenediamine, followed by cyclization and esterification reactions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-methyl-3-oxo-3,4-dihydro-2-quinoxalinyl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in the formation of alcohol derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinoxaline derivatives with modified functional groups, which can have different chemical and biological properties.

Scientific Research Applications

Biological Activities

Recent studies have highlighted the pharmacological properties of ethyl 2-(4-methyl-3-oxo-3,4-dihydro-2-quinoxalinyl)acetate. Notably:

- Anticancer Activity : Compounds derived from quinoxaline derivatives have shown promising results as dual inhibitors of epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2). These properties suggest potential applications in cancer therapy .

- Anti-inflammatory Effects : The compound has been investigated for its ability to inhibit COX-2, making it a candidate for anti-inflammatory drug development .

Study on Anticancer Properties

A study evaluating novel quinoxaline derivatives demonstrated that compounds similar to this compound exhibited significant anticancer activity through EGFR inhibition. The findings indicated that these compounds could serve as promising candidates for further development in cancer therapy .

Study on COX Inhibition

Research focused on the anti-inflammatory properties of quinoxaline derivatives revealed that certain derivatives effectively inhibited COX enzymes. This inhibition is crucial for developing new anti-inflammatory drugs targeting chronic inflammatory diseases .

Mechanism of Action

The mechanism of action of Ethyl 2-(4-methyl-3-oxo-3,4-dihydro-2-quinoxalinyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Research Findings and Implications

- Synthetic Efficiency: Microwave-assisted enzymatic synthesis (e.g., Ethyl 2-(4-aminophenyl)acetate) achieves >90% yield in 2 hours , whereas quinoxaline derivatives require multi-step condensation (8–12 hours) .

- Biological Relevance: Quinoxaline and quinazoline derivatives exhibit antimicrobial activity due to heterocyclic nitrogen atoms disrupting bacterial membranes . The target compound’s methyl group may enhance lipophilicity, improving membrane penetration.

- Crystallography : The target compound’s hydrogen-bonding network (N–H···O, 2.89 Å) contrasts with sulfanyl-containing analogues, where S···O distances (3.3–3.5 Å) contribute to stability .

Biological Activity

Ethyl 2-(4-methyl-3-oxo-3,4-dihydro-2-quinoxalinyl)acetate is a compound belonging to the quinoxaline family, which has garnered attention for its diverse biological activities. This article explores the biological properties of this compound, focusing on its synthesis, pharmacological activities, and potential applications in medicinal chemistry.

Chemical Structure and Properties

Molecular Formula : C13H14N2O3

Molecular Weight : 246.26 g/mol

CAS Number : 14152-57-9

The structure of this compound features a quinoxaline moiety, which is known for its significant role in various biological activities. The presence of the methyl and ester functional groups enhances its reactivity and potential applications in drug development.

Synthesis Methods

This compound can be synthesized through several methods, often involving the reaction of 2-aminoquinoxaline with appropriate reagents to introduce the ester functionality. Typical synthesis pathways include:

- Cyanomethylation : Reacting 2-aminoquinoxaline with a cyanomethylating agent.

- Esterification : Following cyanomethylation, the product is esterified with ethyl acetate to yield the final compound.

Biological Activities

Research indicates that compounds featuring the quinoxaline moiety exhibit a range of biological activities, including antiviral, anticancer, and anti-inflammatory effects. Below are key findings related to the biological activity of this compound:

Antiviral Activity

Quinoxaline derivatives have shown promise as antiviral agents. A systematic review highlighted that certain quinoxaline derivatives exhibited significant antiviral activity against various viruses:

- Herpes Simplex Virus (HSV) : Compounds similar to this compound demonstrated varying degrees of efficacy in plaque-reduction assays against HSV .

Anticancer Activity

Studies have reported that quinoxaline derivatives can inhibit tumor cell proliferation:

| Compound | Cell Line Tested | GI50 (µM) |

|---|---|---|

| This compound | Various human tumor cell lines | nM to µM range |

These findings suggest that this compound may be effective against certain cancer types by interfering with cell cycle progression or inducing apoptosis .

Anti-inflammatory Activity

Research on quinoxaline derivatives also indicates potential anti-inflammatory properties. The mechanism often involves inhibition of cyclooxygenase (COX) enzymes or other inflammatory mediators .

Case Studies and Research Findings

- Antiviral Efficacy : In a study examining various quinoxaline derivatives, this compound was tested alongside other compounds for antiviral activity against HSV. While some derivatives showed promising results, further optimization is necessary to enhance efficacy and reduce cytotoxicity .

- Anticancer Potential : Another study evaluated the antiproliferative effects of quinoxaline derivatives on human cancer cell lines. Results indicated that certain structural modifications could significantly enhance activity against specific cancer types .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.